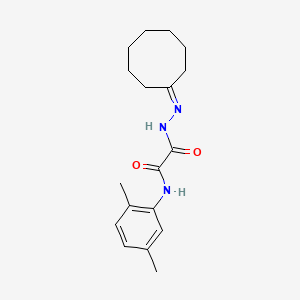![molecular formula C20H14BrIN2O2 B5181182 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B5181182.png)
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide, also known as BIBX1382, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has shown promising results in the treatment of various diseases.
Wirkmechanismus
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide works by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of tyrosine kinases, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide can prevent the growth and proliferation of cancer cells, reduce inflammation, and improve cardiac function.
Biochemical and Physiological Effects:
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been shown to have several biochemical and physiological effects, including inhibition of tyrosine kinase activity, reduction of pro-inflammatory cytokine production, and improvement of cardiac function. These effects make 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide a promising therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide in lab experiments is its specificity for tyrosine kinases, which makes it a potent inhibitor of cancer cell growth and proliferation. However, one of the limitations of using 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide, including the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis and formulation of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide to improve its solubility and bioavailability. Finally, more research is needed to understand the long-term safety and efficacy of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide in humans.
Synthesemethoden
The synthesis of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide involves several steps, including the reaction of 3-bromoaniline with 3-iodobenzoyl chloride to form 3-bromo-N-(3-iodobenzoyl)aniline. This intermediate product is then reacted with 4-aminobenzamide to form the final product, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has shown promising results as a tyrosine kinase inhibitor, which can inhibit the growth and proliferation of cancer cells. In inflammation, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate symptoms of inflammation. In cardiovascular diseases, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been shown to improve cardiac function and reduce the risk of heart failure.
Eigenschaften
IUPAC Name |
3-bromo-N-[4-[(3-iodobenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrIN2O2/c21-15-5-1-3-13(11-15)19(25)23-17-7-9-18(10-8-17)24-20(26)14-4-2-6-16(22)12-14/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDZXFPLNJXHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-{[(3-iodophenyl)carbonyl]amino}phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)
![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5181114.png)

![3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone](/img/structure/B5181127.png)

![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5181142.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5181153.png)
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5181173.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5181178.png)
![2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5181180.png)
![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5181194.png)